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Introduction to 1-Azido-2-bromoethane

1-Azido-2-bromoethane (CAS 19263-22-0) is a versatile bifunctional reagent of significant interest in

organic synthesis and drug development. Its molecular structure incorporates both a reactive bromo group

and an azido functional group, enabling diverse chemical transformations, particularly nucleophilic

substitutions and cycloaddition reactions [1] [2]. This compound serves as a critical building block for

synthesizing complex molecules, including nitrogen-containing heterocycles, which are privileged scaffolds

in medicinal chemistry [1] [3].

Properties and Characterization

1-Azido-2-bromoethane is characterized as a light yellow to yellow liquid at room temperature [2]. Its key

physical properties are crucial for handling and experimental planning:

Molecular Weight: 149.98 g/mol [4] [2]

Density: 1.71 g/cm³ at 25°C [2]
Boiling Point: Approximately 49°C at a reduced pressure of 20 Torr [2]

Storage Recommendations: It is commonly stored at -20°C to maintain stability [2]

The molecule's strong dipole moment, resulting from the polar C-Br bond and the electron-rich azide group,

makes it an excellent substrate for nucleophilic substitution reactions [5] [1] [6].
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Nucleophilic Substitution Mechanisms

The bromine atom in 1-azido-2-bromoethane serves as an excellent leaving group due to its polar bond with

carbon and high electronegativity, which creates a δ⁺ charge on the carbon atom, making it susceptible to

nucleophilic attack [5] [6]. The reaction follows a second-order kinetic profile, with the rate being

proportional to the concentration of both the alkyl halide and the nucleophile [1].
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Diagram 1: SN2 Mechanism for nucleophilic substitution in 1-azido-2-bromoethane. The reaction proceeds

via a single concerted step where bond formation and cleavage occur simultaneously.

For 1-azido-2-bromoethane, which is a primary alkyl halide, the SN2 (Substitution Nucleophilic

Bimolecular) mechanism dominates [5] [1]. This mechanism is characterized by:

A concerted process where nucleophilic attack and leaving group departure occur simultaneously

A pentacoordinate transition state with the nucleophile and leaving group partially bonded to the
carbon

Stereochemical inversion at the carbon center, similar to an umbrella turning inside out [5]
Minimal steric hindrance due to the primary carbon structure, allowing efficient orbital overlap [1]

Detailed Experimental Protocols

Protocol 1: Nucleophilic Substitution with Hydroxide Ion

Objective: Conversion of 1-azido-2-bromoethane to 1-azidoethanol via hydroxide substitution.

Materials:
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1-Azido-2-bromoethane (1.0 equiv, ~150 mg)

Sodium hydroxide (NaOH) or potassium hydroxide (KOH, 1.2 equiv)
Ethanol/water solvent mixture (typically 2:1 ratio)

Round-bottom flask with reflux condenser
Heating mantle with temperature control

Procedure:

Dissolve 1-azido-2-bromoethane (e.g., 149.98 mg, 1.0 mmol) in an ethanol/water mixture (10 mL) in
a round-bottom flask.

Add aqueous sodium hydroxide solution (1.2 mmol) to the reaction mixture.
Attach a reflux condenser and heat the mixture with stirring at 60-70°C for 4-6 hours.

Monitor reaction progress by TLC or NMR spectroscopy.
Upon completion, cool the reaction mixture to room temperature.

Extract the product with ethyl acetate (3 × 15 mL), combine organic layers, and dry over anhydrous
magnesium sulfate.

Concentrate under reduced pressure to obtain the crude 1-azidoethanol.
Purify by flash chromatography if necessary [5] [6].

Key Considerations:

The reaction is slow at room temperature, requiring heating for practical completion times
The azido group remains intact under these basic conditions

Product characterization should include IR spectroscopy to confirm the presence of both azide and
hydroxyl functionalities

Protocol 2: Synthesis of 1-Substituted-1,2,3-triazoles via CuAAC

Objective: Utilize the azido group in 1-azido-2-bromoethane for copper-catalyzed azide-alkyne

cycloaddition (CuAAC).

Materials:

1-Azido-2-bromoethane (1.0 equiv)

Terminal alkyne (1.2 equiv)
Copper(II) sulfate pentahydrate (5 mol%)

Sodium ascorbate (10 mol%)
Methanol or tert-butanol/water mixture as solvent

Schlenk flask or sealed reaction vessel
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Procedure:

Dissolve 1-azido-2-bromoethane (1.0 mmol) and the terminal alkyne (1.2 mmol) in methanol (5 mL).
Add copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%).

Flush the reaction vessel with inert gas (N₂ or Ar) and stir at room temperature for 12-24 hours.
Monitor reaction progress by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash chromatography on silica gel to obtain the pure 1,4-disubstituted-

1,2,3-triazole derivative [7] [3].

Key Considerations:

The bromoethyl chain remains intact during cycloaddition, providing a handle for further

functionalization
This protocol is compatible with various functional groups including esters, hydroxyls, and protected

amines [7]
For sensitive substrates, degassing solvents and operating under inert atmosphere improves yields

Reactivity Data and Applications

Table 2: Nucleophile-Specific Reaction Conditions and Outcomes

Nucleophile Reaction Conditions Primary Product Key Applications

Hydroxide (OH⁻) Aqueous NaOH, heat, 4-

6h [5] [6]

1-Azidoethanol Bifunctional building

block

Amines (NH₃,
RNH₂)

Mild conditions, 40°C, 2h

[7]

5-Difluoromethyl

tetrazoles

Pharmaceutical

intermediates

Azide (N₃⁻) NaN₃, polar aprotic

solvent, 25°C [1]

1,2-Diazidoethane High-energy materials

Alkynyl (CuAAC) Cu(I) catalyst, rt, 12-24h

[7] [3]

N-

Tetrafluoroethyltriazoles

Heterocycle synthesis

Table 3: Factors Influencing Reaction Rate and Selectivity
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Factor Effect on SN2 Reaction Experimental Control

Solvent Polarity Polar aprotic solvents (DMF, MeCN) enhance
rates [1]

Use DMF or acetone for faster
reactions

Nucleophile
Strength

Charged nucleophiles (OH⁻, CN⁻) react faster
than neutral (H₂O, NH₃) [6]

Select appropriate
base/nucleophile

Leaving Group Bromine is superior to chlorine, inferior to iodine
[6]

No modification needed

Temperature Rate doubles approximately every 10°C increase
[1]

25-50°C typical for practical
rates

Safety and Handling Considerations

1-Azido-2-bromoethane requires careful handling due to the potential instability of organic azides:

Storage: Maintain at -20°C in a sealed container [2]
Stability Assessment: While some heavily fluorinated azides show remarkable thermal stability

(withstanding 150°C for 8 hours), all organic azides should be treated with caution until specifically
tested [7]

Decomposition Risk: Avoid elevated temperatures, direct strong heating, and impact friction
Personal Protective Equipment: Use appropriate face shields, gloves, and laboratory coats when

handling
Engineering Controls: Perform reactions behind safety shields in a fume hood

Strategic Applications in Drug Development

The unique reactivity profile of 1-azido-2-bromoethane enables several strategic applications in

pharmaceutical research:

Dual-Functionalization Strategy: The orthogonal reactivity of the bromo and azido groups allows

sequential modification, making it a valuable scaffold for combinatorial chemistry and library

synthesis [1]
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Heterocycle Synthesis: The azido group participates in [3+2] cycloadditions to form important

nitrogen heterocycles including 1,2,3-triazoles and tetrazoles, which are privileged scaffolds in

medicinal chemistry [7] [1] [3]

Polymer Functionalization: The compound serves as an initiator in atom transfer radical

polymerization (ATRP) for synthesizing azide-terminated polymers, enabling subsequent

bioconjugation via click chemistry [1]

1-Azido-2-bromoethane
(Bifunctional Building Block)

Path A: SN2 with Nucleophiles Path B: CuAAC with Alkynes Path C: Tetrazole Formation

Functionalized
Ethyl Azides

N-Substituted
1,2,3-Triazoles

5-Difluoromethyl
Tetrazoles

• Polymer Modification
• Bioconjugation

• Pharmaceutical Cores
• Agrochemicals

• Bioisosteres
• Metabolic Blockers
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Diagram 2: Synthetic applications of 1-azido-2-bromoethane in drug development, showing three main

reaction pathways and their resulting pharmaceutical applications.

Conclusion

1-Azido-2-bromoethane represents a versatile bifunctional building block with significant utility in organic

synthesis and drug development. Its well-defined SN2 reactivity at the bromoethyl center, combined with the

diverse cycloaddition chemistry of the azido group, enables efficient construction of complex molecular

architectures. The protocols outlined herein provide researchers with robust methodologies for leveraging

this compound in nucleophilic substitution reactions, heterocycle synthesis, and pharmaceutical scaffold
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development. As interest in click chemistry and fluorine-based bioisosteres continues to grow in medicinal

chemistry, the strategic value of such bifunctional reagents is expected to increase substantially.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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